molecular formula C19H20FN3O4S B2583800 N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896267-55-3

N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2583800
CAS No.: 896267-55-3
M. Wt: 405.44
InChI Key: YBXQHIXQYCRWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is an oxalamide-based research compound intended for non-human research purposes only. This complex molecule features a pyrrolidine core substituted with a phenylsulfonyl group, an oxalamide linker, and a terminal 3-fluorophenyl ring. The structural motif of a sulfonyl-substituted heterocycle, such as the 1-(phenylsulfonyl)pyrrolidine group present in this molecule, is found in compounds investigated for inhibiting drug-resistant strains of HIV-1 integrase . Furthermore, the 3-fluorophenyl group is a common pharmacophore in medicinal chemistry, featured in advanced research compounds such as selective Aurora Kinase B inhibitors studied for their potential in cancer research . The integration of these features makes this compound a valuable scaffold for exploring structure-activity relationships (SAR) in various biochemical contexts. As a building block, it can be utilized in the synthesis of more complex molecules or for probing biological mechanisms in enzymatic and receptor-binding assays. Researchers can leverage this compound in early-stage drug discovery for conditions such as viral infections and oncology. The product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c20-14-6-4-7-15(12-14)22-19(25)18(24)21-13-16-8-5-11-23(16)28(26,27)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXQHIXQYCRWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which is then functionalized with a phenylsulfonyl group. The fluorophenyl group is introduced through a substitution reaction, and the final step involves the formation of the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfonic acids, while reduction of the oxalamide moiety can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes:

  • 3-Fluorophenyl group : This functional group may enhance biological activity due to its electron-withdrawing properties.
  • Phenylsulfonyl moiety : Known for its role in enhancing solubility and bioavailability.
  • Pyrrolidin-2-yl unit : Imparts structural rigidity and may influence receptor interactions.

The molecular formula for N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is C₁₅H₁₈FNO₃S, with a molecular weight of approximately 341.37 g/mol.

Drug Discovery and Development

This compound has shown promise as a candidate for drug development due to its potential interactions with various biological targets. Preliminary studies suggest it may modulate enzyme activity or receptor interactions, which could lead to therapeutic effects in several conditions.

Antipsychotic Activity

Research has indicated that compounds with similar structural features exhibit antipsychotic properties. For instance, derivatives of pyrroloquinoline have been studied for their ability to antagonize serotonin receptors (5-HT6), which are implicated in mood regulation and psychotic disorders. The potential of this compound in this context warrants further investigation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructural FeaturesPotential Applications
N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide4-Fluorophenyl groupDrug discovery, potential CNS effects
N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide3-Chlorophenyl groupAntipsychotic activity, receptor modulation
N1-(4-methylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide4-Methylphenyl groupVariability in biological activity due to methyl substitution

This table illustrates how variations in the phenolic substituent can influence the biological activity and potential applications of these compounds.

Case Study 1: Antidepressant Activity

A study exploring the effects of similar oxalamide derivatives indicated that modifications to the phenolic groups significantly impacted their antidepressant efficacy. The presence of fluorine was associated with increased potency in receptor binding assays .

Case Study 2: Cancer Therapeutics

Research into the application of sulfonamide-containing compounds has revealed their role as inhibitors of specific cancer cell lines. These findings suggest that this compound may also possess anticancer properties worth investigating .

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxalamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Purity (HPLC) Key Applications
Target Compound 3-Fluorophenyl (1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl ~443.45* N/A Hypothesized antiviral/enzyme inhibition
BNM-III-170 () 4-Chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indenyl ~554.98* N/A HIV entry inhibition
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18, ) 2-Fluorophenyl 4-Methoxyphenethyl ~357.36 52% yield (synthesis) Research compound (structural analogue)
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl ~383.40 >90% (flavoring agent) Umami flavor enhancer
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6, ) Adamant-2-yl Benzyloxy ~380.48 >90% Soluble epoxide hydrolase inhibition

Key Observations :

Fluorophenyl Positional Isomerism: The target compound’s 3-fluorophenyl group differs from the 2-fluorophenyl in compound 18 (). BNM-III-170 () combines 4-chloro-3-fluorophenyl with a bulky indenyl group, achieving potent HIV inhibition (IC50 < 1 µM in pseudovirus assays), suggesting fluorinated aryl groups are critical for antiviral activity .

Pyrrolidine vs. Other Heterocycles :

  • The phenylsulfonyl-pyrrolidinylmethyl group in the target compound contrasts with the thiazolyl-pyrrolidinylmethyl groups in compounds 14–15 (). Sulfonyl groups improve solubility and metabolic stability compared to acetylated or hydroxymethyl substituents, as seen in flavoring oxalamides () .

Bioactivity and Toxicity Profiles: Flavoring oxalamides like S336 () exhibit low toxicity (NOEL = 100 mg/kg/day in rats) due to rapid metabolism without amide hydrolysis, whereas antiviral oxalamides (e.g., BNM-III-170) prioritize target affinity over metabolic stability . Adamantyl-containing oxalamides () inhibit soluble epoxide hydrolase (sEH) with IC50 values < 100 nM, demonstrating how lipophilic substituents enhance enzyme binding .

Key Observations :

  • Lower yields in compounds with stereochemical complexity (e.g., 36% for compound 13, ) highlight challenges in synthesizing chiral oxalamides compared to simpler derivatives like compound 18 (52% yield) .
  • LC-MS and NMR data consistently confirm oxalamide backbone integrity, with characteristic CO-NH proton signals near δ 8–11 ppm .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

Answer: The synthesis of oxalamide derivatives typically involves sequential coupling of amines with oxalyl chloride or activated oxalate intermediates. For example:

  • Step 1 : React 3-fluoroaniline with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form the N1-(3-fluorophenyl)oxalamide intermediate.
  • Step 2 : Introduce the N2 substituent by coupling the intermediate with (1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine under conditions optimized for steric hindrance (e.g., DMAP catalysis in dichloromethane).
  • Purification : Use silica gel chromatography or recrystallization to isolate the product.
    Key Reference: Similar protocols are detailed for structurally analogous compounds in HIV entry inhibitor synthesis .

Q. How is the structural integrity of the compound validated?

Answer: Structural characterization relies on:

  • NMR Spectroscopy : Compare experimental 1H^1H, 13C^{13}C, and 19F^{19}F NMR shifts with computational predictions. For example, the 3-fluorophenyl group shows distinct aromatic proton splitting (δ 7.1–7.4 ppm) and fluorine signals near δ -120 ppm .
  • Mass Spectrometry : Confirm molecular weight via LC-MS (e.g., APCI+ mode) and HRMS for exact mass matching (e.g., C20_{20}H21_{21}F2_{2}N3_{3}O4_{4}S requires [M+H]+^+ = 438.13).
  • HPLC Purity : Ensure >95% purity using reverse-phase chromatography .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

Answer: SAR studies highlight:

  • Fluorophenyl Group : The 3-fluoro substitution enhances binding to hydrophobic pockets in target proteins (e.g., HIV-1 gp120) by increasing electron-withdrawing effects .
  • Phenylsulfonyl-Pyrrolidine Moiety : The sulfonyl group improves solubility and metabolic stability, while the pyrrolidine ring’s conformation influences steric interactions with enzymatic active sites .
  • Oxalamide Linker : The planar oxalamide core facilitates hydrogen bonding with key residues (e.g., Asp113 in CD4-binding sites) .

Q. How does stereochemistry impact the compound’s efficacy and synthetic yield?

Answer:

  • Stereoisomer Formation : The pyrrolidine ring’s stereochemistry (e.g., cis vs. trans) can lead to diastereomeric mixtures, reducing yield (e.g., 39% for a 1:1 mixture in compound 14) .
  • Resolution Strategies : Use chiral HPLC or enantioselective synthesis (e.g., Rh-catalyzed hydrogenation) to isolate active stereoisomers .
  • Biological Impact : Minor stereochemical differences can reduce antiviral IC50_{50} values by >10-fold .

Q. What in vivo models are suitable for evaluating its pharmacokinetic and efficacy profiles?

Answer:

  • HIV Challenge Models : Test efficacy in humanized mice infected with HIV-1 strains (e.g., JR-FL). Measure viral load reduction and CD4+ T-cell preservation .
  • Pharmacokinetics : Assess oral bioavailability (e.g., Cmax_{max} and t1/2_{1/2}) in rodent models. The phenylsulfonyl group may enhance plasma stability but reduce BBB penetration .

Q. How can contradictory activity data across assays be resolved?

Answer: Contradictions often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. PBMCs) or serum content can alter IC50_{50} values. Standardize protocols using validated cell systems .
  • Metabolic Interference : Hepatic microsome assays identify metabolites (e.g., sulfone oxidation) that may inhibit or enhance activity .
  • Data Normalization : Use internal controls (e.g., BNM-III-170 as a reference inhibitor) to calibrate results .

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